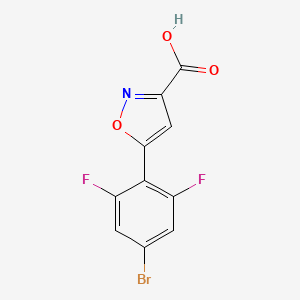
5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromo and two fluoro substituents on the phenyl ring, making it a unique and valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid typically involves cycloaddition reactions. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts such as Cu(I) or Ru(II). These methods are efficient but can be costly and generate significant waste. Therefore, there is a growing interest in developing metal-free synthetic routes that are more eco-friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The bromo and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve moderate temperatures and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid: This compound is similar but lacks the bromo substituent, which can significantly alter its chemical and biological properties.
4-Bromo-5-(2,4-difluorophenyl)isoxazole: Another closely related compound with similar structural features.
Uniqueness
The presence of both bromo and fluoro substituents on the phenyl ring makes 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid unique. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H4BrF2NO3 |
|---|---|
Molecular Weight |
304.04 g/mol |
IUPAC Name |
5-(4-bromo-2,6-difluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H4BrF2NO3/c11-4-1-5(12)9(6(13)2-4)8-3-7(10(15)16)14-17-8/h1-3H,(H,15,16) |
InChI Key |
GHCYFERAFNFTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CC(=NO2)C(=O)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















